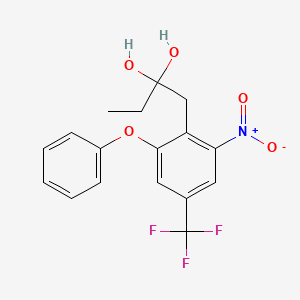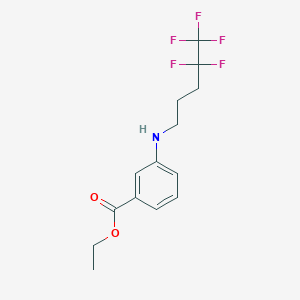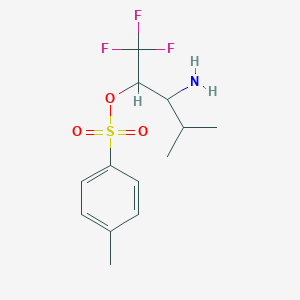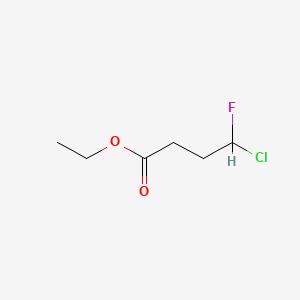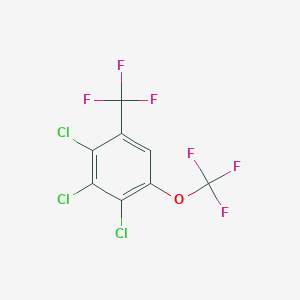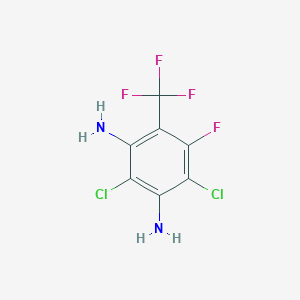
2,4-Dichloro-5-fluoro-6-trifluoromethyl-1,3-benzenediamine, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5-fluoro-6-trifluoromethyl-1,3-benzenediamine, 97% (abbreviated as 2,4-DFCF-1,3-BD) is a compound with a wide range of applications in the scientific and pharmaceutical industries. It is a versatile reagent that can be used for various purposes, including synthesis, analytical chemistry, and the production of pharmaceuticals. 2,4-DFCF-1,3-BD is a colorless, crystalline solid with a molecular weight of 227.17 g/mol. It has a melting point of 170-172°C and a boiling point of 229-231°C.
Mecanismo De Acción
2,4-DFCF-1,3-BD is a versatile reagent with a wide range of applications in the scientific and pharmaceutical industries. It acts as a catalyst in organic synthesis, enabling the reaction between two molecules to occur at a faster rate. It can also be used as a reagent in analytical chemistry, allowing for the detection and quantification of various compounds.
Biochemical and Physiological Effects
2,4-DFCF-1,3-BD has no known biochemical or physiological effects in humans. It is not known to be toxic or carcinogenic, and is not known to cause any adverse health effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-DFCF-1,3-BD has several advantages when used in laboratory experiments. It is a versatile reagent that can be used in a variety of applications, including synthesis, analytical chemistry, and the production of pharmaceuticals. It is also relatively inexpensive and easy to obtain. However, it is important to use the proper safety precautions when working with this compound, as it can be corrosive.
Direcciones Futuras
In the future, 2,4-DFCF-1,3-BD may be used in a wider variety of scientific and pharmaceutical applications. For example, it may be used as a catalyst in the synthesis of other organic compounds, or as a reagent in analytical chemistry. It may also be used in drug discovery and development, as it may be able to target certain diseases or conditions. Additionally, it may be used to produce more efficient and cost-effective pharmaceuticals. Finally, it may be used to improve the accuracy and reliability of analytical tests, such as chromatography.
Métodos De Síntesis
2,4-DFCF-1,3-BD can be synthesized using a variety of methods, including the use of reagents such as bromine, chlorine, and trifluoromethanesulfonic acid. In one method, 2,4-dichloro-5-fluoro-6-trifluoromethyl-1,3-benzenediamine is reacted with bromine to form 2,4-dichloro-5-fluoro-6-trifluoromethyl-1,3-benzenediamine bromide. This bromide is then reacted with trifluoromethanesulfonic acid to form 2,4-dichloro-5-fluoro-6-trifluoromethyl-1,3-benzenediamine, 97%.
Aplicaciones Científicas De Investigación
2,4-DFCF-1,3-BD is used in a variety of scientific research applications, such as the synthesis of organic compounds, the analysis of organic compounds, and the production of pharmaceuticals. It is also used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Propiedades
IUPAC Name |
2,4-dichloro-5-fluoro-6-(trifluoromethyl)benzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F4N2/c8-2-4(10)1(7(11,12)13)5(14)3(9)6(2)15/h14-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIAESJWJDAQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)N)Cl)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-fluoro-6-trifluoromethyl-1,3-benzenediamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








